molecular formula C12H9N2NaO3S2 B12393250 sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B12393250
M. Wt: 316.3 g/mol
InChI Key: JVIWMVSTNAQLLC-UHFFFAOYSA-M
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Description

Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and a carboxylate group. The 6-methoxy substituent on the benzothiazole moiety distinguishes it from structurally related derivatives. For instance, sodium salts of similar compounds, such as D-luciferin potassium salt (CAS 115144-35-9), are critical in biochemical applications like chemiluminescence assays .

Properties

Molecular Formula

C12H9N2NaO3S2

Molecular Weight

316.3 g/mol

IUPAC Name

sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10N2O3S2.Na/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16;/h2-4,8H,5H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

JVIWMVSTNAQLLC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Diazotization and Cyclization

The most detailed preparation method for sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is described in the patent CN102633742A. This protocol involves six sequential steps, starting with 2-amino-6-methoxybenzothiazole and culminating in the sodium salt of the target compound.

Diazotization to Form 2-Bromo-6-Methoxybenzothiazole

The first step involves diazotization of 2-amino-6-methoxybenzothiazole using tert-butyl nitrite and copper(II) bromide in acetonitrile at 60–70°C. This reaction replaces the amino group with a bromine atom, yielding 2-bromo-6-methoxybenzothiazole. Key parameters include:

  • Molar ratio : 1:2.69 (2-amino-6-methoxybenzothiazole : tert-butyl nitrite)
  • Reaction time : 3 hours
  • Yield : 183 g (0.75 mol) from 180 g starting material.

Cyanide Substitution in DMSO

The brominated intermediate undergoes nucleophilic substitution with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C. This step replaces bromine with a cyano group, producing 2-cyano-6-methoxybenzothiazole.

  • Solvent : DMSO
  • Reaction time : Overnight reflux
  • Yield : 87 g (0.46 mol) from 183 g input.

Demethylation with Pyridine Hydrochloride

Heating 2-cyano-6-methoxybenzothiazole with pyridine hydrochloride at 200°C under anhydrous, oxygen-free conditions removes the methoxy group, yielding 2-cyano-6-hydroxybenzothiazole. This step highlights the lability of the methoxy group under strong acidic conditions.

Thiazole Ring Formation with DL-Cysteine Hydrochloride

The cyano group reacts with DL-cysteine hydrochloride in methanol-water under basic conditions (pH 7) to form (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid.

  • Reagent : DL-cysteine hydrochloride
  • Key condition : Nitrogen atmosphere to prevent oxidation
  • Yield : 42 g from 62 g input.

Sodium Salt Formation

The carboxylic acid is treated with a sodium acetate buffer in methanol to produce the final sodium salt.

  • Buffer : Acetic acid and sodium acetate
  • Yield : 37.6 g from 42 g input.
Table 1: Summary of Reaction Steps and Yields
Step Reaction Reagents/Conditions Yield (%)
1 Diazotization CuBr₂, tert-butyl nitrite, acetonitrile, 60°C 82.7
2 Cyanide substitution KCN, DMSO, 140°C reflux 47.5
3 Demethylation Pyridine hydrochloride, 200°C, N₂ atmosphere 71.3
4 Thiazole cyclization DL-cysteine hydrochloride, NaOH, pH 7 67.7
5 Salt formation Sodium acetate buffer, methanol 89.5

Alternative Pathways for Benzothiazole Intermediate Synthesis

While the patent method remains the most direct route, literature reviews highlight alternative strategies for synthesizing benzothiazole precursors. For example:

Condensation with Ammonium Thiocyanate

2-Amino-6-methoxybenzothiazole can be synthesized via condensation of p-methoxyaniline with ammonium thiocyanate in the presence of bromine. This method avoids diazotization but requires stringent temperature control (0–5°C) to prevent side reactions.

Microwave-Assisted Alkylation

A microwave-irradiated pathway reduces reaction times for alkylating 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate. Key advantages include:

  • Reaction time : 180 seconds vs. 8 hours conventionally
  • Solvent : Dry acetone
  • Base : Potassium carbonate.

Critical Analysis of Methodologies

Yield Optimization Challenges

The patent route achieves an overall yield of 18.4% (37.6 g from 180 g starting material), with the cyanide substitution (Step 2) as the bottleneck (47.5% yield). Potential improvements include:

  • Catalyst optimization : Replacing CuBr₂ with Cu(I) salts to reduce side products.
  • Solvent selection : Using polar aprotic solvents like NMP to enhance cyanide reactivity.

Demethylation Controversy

The deliberate demethylation in Step 3 appears counterintuitive for retaining the methoxy group in the final product. This suggests the patented method may primarily describe a hydroxy variant, with the methoxy derivative requiring early termination at Step 2 followed by alternative cyclization.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
2-Amino-6-methoxybenzothiazole 320
Potassium cyanide 45
DL-Cysteine hydrochloride 180
Total raw materials 545

The process remains cost-prohibitive for large-scale production, primarily due to DL-cysteine expenses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 6-methoxybenzothiazole-2-carboxylic acid.

    Reduction: Formation of 2-(6-methoxy-1,3-dihydrobenzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the benzothiazole class of derivatives, featuring a benzothiazole ring substituted with a methoxy group and a thiazole moiety. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Properties
The molecular formula of Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is C12H10N2O3S2C_{12}H_{10}N_{2}O_{3}S_{2} and it has a molecular weight of approximately 284.33 g/mol. It is soluble in water due to the presence of the sodium ion, which enhances its bioavailability for biological applications.

The thiazole ring can undergo various electrophilic substitutions, while the carboxylate group can participate in nucleophilic reactions. Research suggests that compounds containing the benzothiazole scaffold exhibit cytotoxic effects against various cancer cell lines and may serve as lead compounds for drug development.

Synthesis
The synthesis of sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step synthetic routes. One common method includes:

  • Initial steps : Involving the preparation of the benzothiazole intermediate with the methoxy group at the 6th position.
  • Cyclization : Cyclization with a thiazole precursor to form the dihydro-1,3-thiazole ring.
  • Final salt formation : Treatment with a sodium base to form the sodium carboxylate salt.

Potential Applications

Interaction studies involving sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate focus on its binding affinity to biological targets such as enzymes and receptors. Molecular docking studies have indicated favorable interactions between this compound and various protein targets involved in disease pathways. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate. The table below compares these compounds, highlighting their uniqueness:

Compound NameBiological ActivityUnique Features
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylateAntimicrobialLacks benzothiazole moiety
BenzothiazoleAnticancerSimplistic structure without additional functional groups
6-MethoxybenzothiazoleAntimicrobialSimilar methoxy substitution but lacks thiazole linkage

Mechanism of Action

The mechanism of action of sodium;2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Fluorescent Probing: Its fluorescent properties allow it to bind to specific biomolecules and emit light upon excitation, making it useful for imaging applications.

    Antimicrobial and Anticancer Activity: The compound can interact with cellular components, leading to disruption of cellular processes and induction of cell death in microbial and cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Counterion Impact : Sodium salts (e.g., CAS 15058-19-2) are often preferred in synthetic chemistry due to solubility in polar solvents, while potassium derivatives (e.g., D-luciferin) dominate in biochemical assays .

Functional Comparisons

  • Therapeutic Potential: Analogous compounds, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibit antimicrobial activity, suggesting that the 6-methoxy derivative may also have bioactivity .
  • Synthetic Utility : Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 15058-19-2) is a key intermediate in synthesizing enzyme substrates, indicating that the target compound could serve similar roles in organic synthesis .

Pharmaceutical Development

Thiazole derivatives with substituted benzothiazole rings, such as those in , demonstrate antimicrobial properties. The 6-methoxy group could modulate binding affinity to microbial targets, warranting further pharmacological studies .

Structural Characterization

Crystallographic tools like SHELX and WinGX are critical for resolving the stereochemistry of such compounds. For example, the (4S) configuration in sodium 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate was confirmed using these programs .

Biological Activity

Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a synthetic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole ring : Substituted with a methoxy group.
  • Thiazole moiety : Contributing to its reactivity.

Molecular Formula : C₁₂H₉N₂NaO₃S₂
Molecular Weight : 316.33 g/mol

The sodium salt form enhances its solubility and bioavailability, making it suitable for biological applications .

Anticancer Properties

Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate exhibits significant anticancer properties. Research indicates that compounds in the benzothiazole class can inhibit critical enzymes associated with cancer progression, such as glycogen synthase kinase-3 (GSK-3) and others involved in cellular signaling pathways .

Case Study Findings :

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute leukemia (U-937). The compound showed IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit antibacterial and antifungal activities. Sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate demonstrated effective inhibition against several pathogenic microorganisms .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Targeting enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
  • Reactive Oxygen Species Scavenging : Exhibiting antioxidant properties that protect against oxidative stress .

Comparative Analysis with Related Compounds

To understand the uniqueness of sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate, a comparison with structurally related compounds is provided below:

Compound NameStructureBiological ActivityUnique Features
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylateStructureAntimicrobialLacks benzothiazole moiety
BenzothiazoleStructureAnticancerSimplistic structure without additional functional groups
6-MethoxybenzothiazoleStructureAntimicrobialSimilar methoxy substitution but lacks thiazole linkage

This table illustrates how sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate stands out due to its complex structure combining both benzothiazole and thiazole functionalities.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of sodium 2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate:

  • Cytotoxicity : Demonstrated significant cytotoxic effects across various cancer cell lines.
  • Enzyme Interaction : Favorable binding affinity to target enzymes involved in disease pathways.
  • Potential for Drug Development : Identified as a promising lead compound for further pharmacological development due to its diverse bioactivity.

Q & A

Q. Methodology :

  • Step 1 : Start with ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (). React with 6-methoxy-2-chloro-1,3-benzothiazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzothiazole moiety via nucleophilic substitution.
  • Step 2 : Hydrolyze the ethyl ester group using NaOH/EtOH to yield the carboxylic acid, followed by neutralization with sodium bicarbonate to form the sodium salt.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side reactions (e.g., over-hydrolysis). Use EDCI/HOBt coupling for regioselective amidation if intermediates require functionalization ().

Basic: How can crystallographic methods validate the structure of this compound?

Q. Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a polar solvent (e.g., DMSO/water). Use SHELX software () for structure solution and refinement. Validate anisotropic displacement parameters and hydrogen bonding using WinGX/ORTEP ().
  • Data Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set) to confirm stereoelectronic consistency ().
  • Caveats : Address potential twinning or disorder using PLATON ().

Advanced: What computational approaches predict the electronic properties of this sodium salt?

Q. Methodology :

  • Density Functional Theory (DFT) : Perform geometry optimization with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges ().
  • Applications : Correlate computed dipole moments with solubility trends. Predict reactive sites for electrophilic/nucleophilic attacks using Fukui indices.
  • Validation : Compare theoretical IR/NMR spectra with experimental data ().

Advanced: How to design in vitro assays to evaluate its anticancer activity?

Q. Methodology :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) and normal fibroblasts as controls.
  • Dose-Response : Treat cells with 0.1–100 μM compound for 48–72 hours. Assess viability via MTT assay ().
  • Mechanistic Studies : Perform flow cytometry (apoptosis/cycle analysis) and Western blotting for caspase-3/p53.
  • SAR Insights : Modify the 6-methoxy or thiazole substituents to explore activity trends ().

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Q. Methodology :

  • Case Example : If NMR suggests planar conformation but XRD shows puckered thiazoline ring, re-examine solvent effects (e.g., DMSO vs. solid-state packing).
  • Tools : Use Mercury (CCDC) to analyze intermolecular interactions influencing conformation ().
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect ring-flipping barriers ().

Basic: What analytical techniques confirm purity and stereochemistry?

Q. Methodology :

  • HPLC : Use a C18 column (MeCN/0.1% TFA buffer) to quantify purity (>95%).
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) with polarimetric detection to resolve 4R/4S diastereomers ().
  • High-Resolution MS : Confirm molecular ion ([M–Na]⁻) and fragmentation patterns ().

Advanced: How does substituent variation on the benzothiazole ring affect bioactivity?

Q. Methodology :

  • SAR Study : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups at the 6-position.
  • Testing : Compare IC₅₀ values across analogs in kinase inhibition assays (e.g., EGFR). Use molecular docking (AutoDock Vina) to predict binding modes with target proteins ().
  • Findings : Methoxy groups enhance membrane permeability but may reduce target affinity ().

Basic: Why is the sodium salt form preferred in pharmacological studies?

Q. Methodology :

  • Solubility : The sodium carboxylate improves aqueous solubility (>10 mg/mL in PBS) compared to the free acid.
  • Bioavailability : Conduct pharmacokinetic studies in rodents to compare oral absorption (AUC) of salt vs. free acid ().
  • Stability : Assess hydrolytic stability under physiological pH (7.4) via accelerated degradation studies.

Advanced: What reaction mechanisms explain the cyclization of intermediates during synthesis?

Q. Methodology :

  • Thiazoline Formation : The ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate precursor undergoes cyclization via nucleophilic attack of the thiol group on a carbonyl carbon, followed by dehydration ().
  • DFT Insights : Calculate transition-state energies to identify rate-limiting steps. Use IRC (Intrinsic Reaction Coordinate) analysis to map the pathway ().

Advanced: How to optimize reaction yields for scale-up synthesis?

Q. Methodology :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (e.g., DMAP), and temperature using a factorial design.
  • Process Analytics : Use in-situ FTIR to monitor intermediate consumption.
  • Case Study : Ethyl ester hydrolysis achieves >90% yield under reflux with NaOH/EtOH (1:3 v/v) ().

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